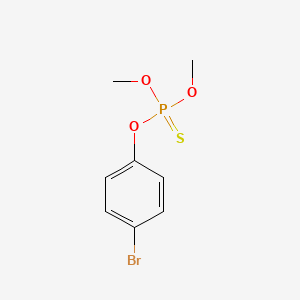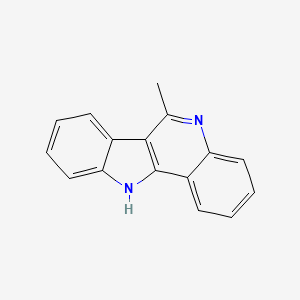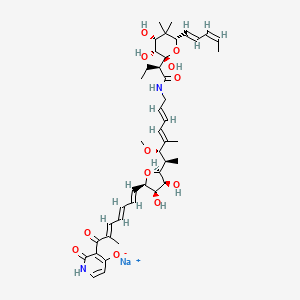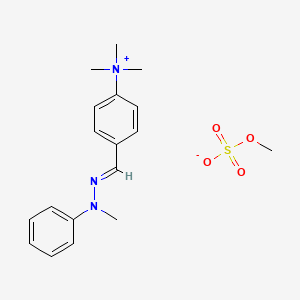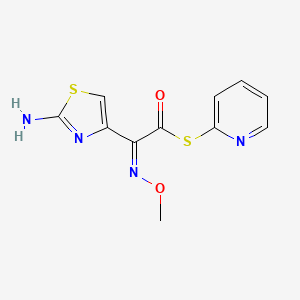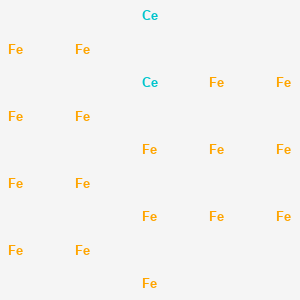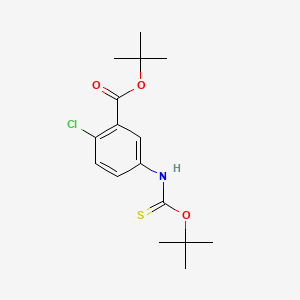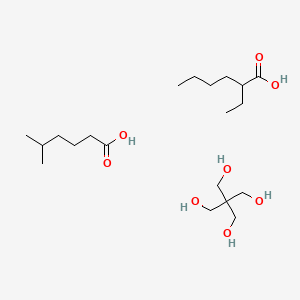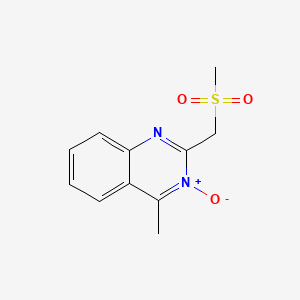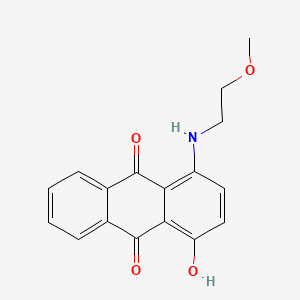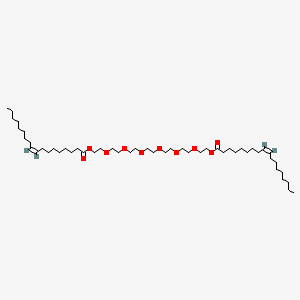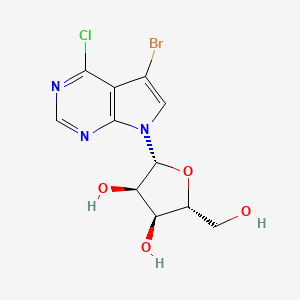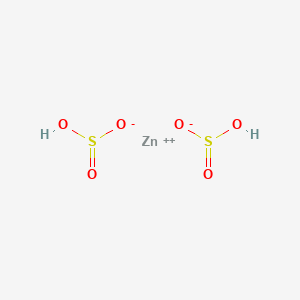
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is a synthetic nucleoside analog known for its antiviral properties. It has been studied for its efficacy against drug-resistant strains of human cytomegalovirus (HCMV), particularly those resistant to ganciclovir and foscarnet .
Méthodes De Préparation
The synthesis of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves several steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate is then reacted with guanine under specific conditions to yield the desired compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs.
Biology: Researchers study its effects on viral replication and resistance mechanisms.
Medicine: It is investigated for its potential to treat drug-resistant HCMV infections.
Industry: The compound is used in the development of antiviral drugs.
Mécanisme D'action
The mechanism of action of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves its incorporation into viral DNA, leading to chain termination. It is phosphorylated by viral kinases, which allows it to compete with natural nucleotides. This process disrupts viral replication and inhibits the growth of drug-resistant HCMV strains .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Ganciclovir: Another nucleoside analog used to treat HCMV infections.
Foscarnet: An antiviral agent used for drug-resistant HCMV.
Cidofovir: A nucleotide analog with antiviral properties.
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is unique in its ability to target drug-resistant strains of HCMV, making it a valuable addition to the arsenal of antiviral agents .
Propriétés
Numéro CAS |
200496-39-5 |
|---|---|
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
2-amino-9-[[2-(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)2-5-1-6(5)3-16/h2,4,6,16H,1,3H2,(H3,11,13,14,17) |
Clé InChI |
BGLCIGGDZYNYIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1=CN2C=NC3=C2N=C(NC3=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


